2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thieno[2,3-d]pyrimidin-2-yl group, a furan-2-ylmethyl group, and an acetamide group. It also contains a fluorophenyl group and an allyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups it contains. For example, the presence of the fluorine atom could affect its polarity and hence its solubility in different solvents .Scientific Research Applications
Potential as Thymidylate Synthase Inhibitors
Research has shown that compounds related to 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide have been synthesized as potential thymidylate synthase inhibitors. This enzyme is crucial in the synthesis of DNA and, therefore, a target for anticancer drugs (Gangjee, Qiu, & Kisliuk, 2004).
Anticancer Activity
Several studies have synthesized derivatives of this compound for their potential anticancer activities. These compounds were tested against various cancer cell lines, indicating a potential role in cancer treatment. For example, some derivatives have shown potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Synthesis and Structural Analysis
There has been significant research into the synthesis of compounds related to this compound, exploring their structural and functional properties. Studies have detailed the chemical synthesis and structural analysis, providing insights into how these compounds could be modified for specific therapeutic uses (Hafez & El-Gazzar, 2017).
Antinociceptive and Anti-Inflammatory Properties
Research has also explored the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, which are structurally related to this compound. These studies contribute to understanding the therapeutic potential of these compounds in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-9-26-21(28)19-17(14-5-7-15(23)8-6-14)12-30-20(19)25-22(26)31-13-18(27)24-11-16-4-3-10-29-16/h2-8,10,12H,1,9,11,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMQBNIEOEOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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